

Validating the Structure of "Peroxide, nitro 1-oxohexyl" Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Peroxide, nitro 1-oxohexyl*

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This guide provides a comparative analysis of the structural validation of "**Peroxide, nitro 1-oxohexyl**" and its derivatives against alternative compounds. Due to the limited availability of specific experimental data for "**Peroxide, nitro 1-oxohexyl**," this guide utilizes data from representative molecules—1-nitrohexane and tert-butyl hydroperoxide—to illustrate the expected analytical characteristics. Benzoyl peroxide is included as a common alternative organic peroxide.

Comparison of Spectroscopic Data

The structural validation of "**Peroxide, nitro 1-oxohexyl**" relies on a combination of spectroscopic techniques. The following tables summarize the expected and actual data for the target compound and its alternatives.

Table 1: ^1H NMR Data (Chemical Shifts in ppm)

Compound	Functional Group Protons	Alkyl Chain Protons	Aromatic Protons
"Peroxide, nitro 1-oxohexyl" (Predicted)	~4.4 (α -CH ₂ to NO ₂)	~0.9-2.0	N/A
1-Nitrohexane	4.39 (t, 2H, -CH ₂ -NO ₂) [1]	2.00 (quint, 2H), 1.39-1.32 (m, 6H), 0.90 (t, 3H)[1]	N/A
tert-Butyl Hydroperoxide	~8.5 (s, 1H, -OOH)	1.22 (s, 9H, -C(CH ₃) ₃)	N/A
Benzoyl Peroxide	N/A	N/A	~8.1 (d, 4H), ~7.6 (t, 2H), ~7.5 (t, 4H)

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

Compound	Functional Group Carbons	Alkyl Chain Carbons	Aromatic Carbons
"Peroxide, nitro 1-oxohexyl" (Predicted)	~75 (α -C to NO ₂), ~170 (C=O)	~20-35	N/A
1-Nitrohexane	75.8 (-CH ₂ -NO ₂)	31.2, 27.8, 25.8, 22.2, 13.8	N/A
tert-Butyl Hydroperoxide	~83.9 (-C-OOH), ~26.0 (-CH ₃)[2]	N/A	N/A
Benzoyl Peroxide	164.2 (C=O)	N/A	134.1, 130.0, 129.1, 128.6

Table 3: Infrared (IR) Spectroscopy Data (Wavenumbers in cm⁻¹)

Compound	Key Functional Group Peaks	C-H Stretching
"Peroxide, nitro 1-oxohexyl" (Predicted)	~1750 (C=O), ~1550 & ~1370 (NO ₂), ~880 (O-O)	~2850-2960
1-Nitrohexane	1550 & 1378 (NO ₂)	2959, 2934, 2874
tert-Butyl Hydroperoxide	3380 (O-H), 875 (O-O)	2979, 2933, 2871
Benzoyl Peroxide	1776, 1755 (C=O), 1211 (C-O), 880 (O-O)	3070 (aromatic)

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Compound	Molecular Ion (M ⁺)	Key Fragmentation Peaks
"Peroxide, nitro 1-oxohexyl" (Predicted)	177	Loss of -NO ₂ (m/z 131), Loss of -OOH (m/z 144), Hexanoyl cation (m/z 99)
1-Nitrohexane	131[3]	85 ([M-NO ₂] ⁺), 71, 57, 43 (alkyl fragments)[3]
tert-Butyl Hydroperoxide	90[4]	75 ([M-CH ₃] ⁺), 59 ([M-OCH ₃] ⁺), 57 ([C(CH ₃) ₃] ⁺)[4][5]
Benzoyl Peroxide	242	167, 122 ([C ₆ H ₅ CO ₂] ⁺), 105 ([C ₆ H ₅ CO] ⁺), 77 ([C ₆ H ₅] ⁺)

Experimental Protocols

Accurate structural validation requires precise experimental execution. Below are the detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
 - Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, scan the range from 4000 to 400 cm^{-1} .
 - Average 16-32 scans to improve the signal-to-noise ratio.

- Perform a background scan of the empty sample compartment or the pure salt plates/KBr pellet and subtract it from the sample spectrum.

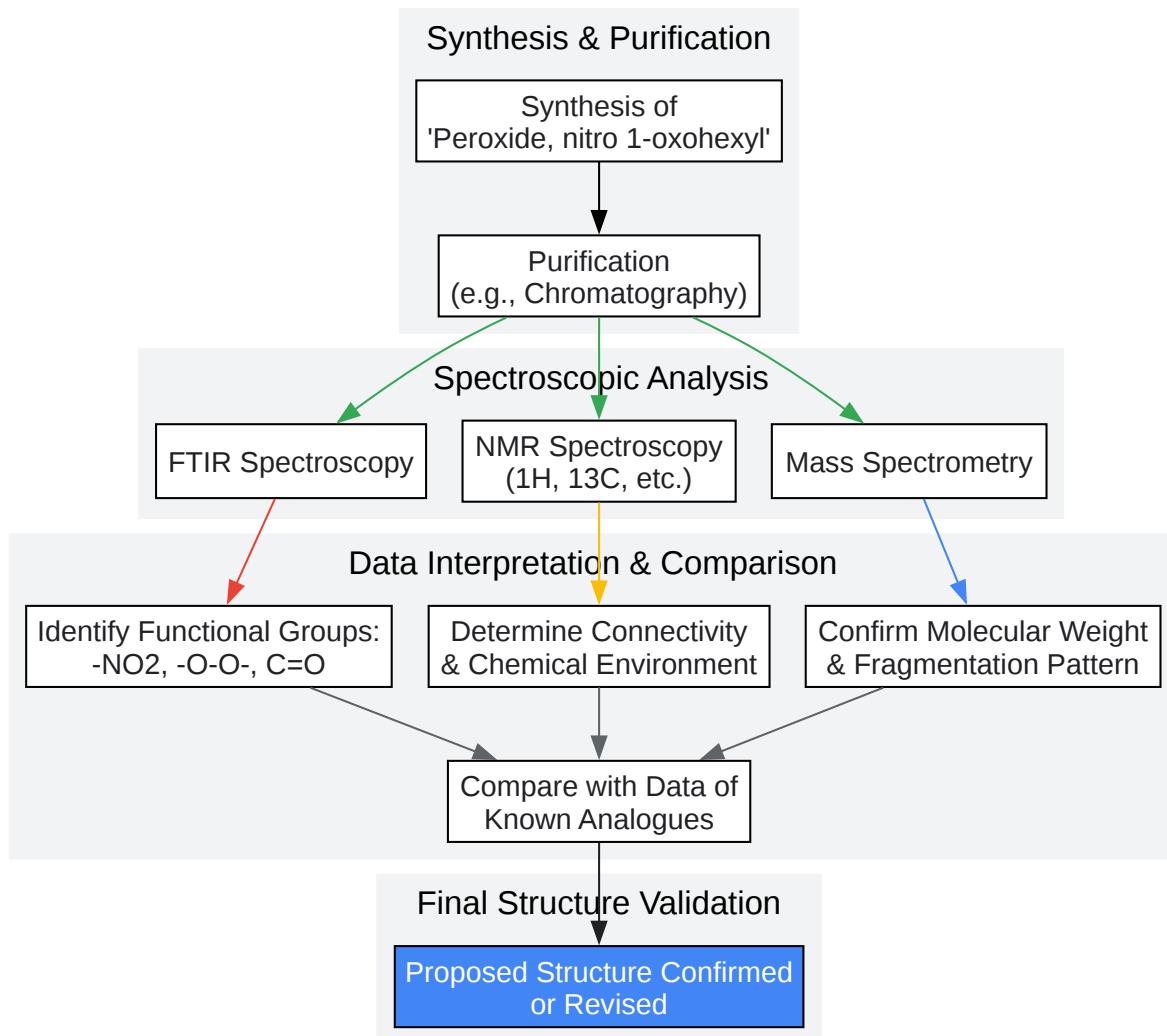
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization:
 - Electron Ionization (EI): Typically used for volatile and thermally stable compounds. Standard electron energy is 70 eV.
 - Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds, often used with LC-MS.
- Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a novel derivative like **"Peroxide, nitro 1-oxohexyl."**

Structural Validation Workflow for Novel Organic Compounds

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Caption: Logical workflow for the structural validation of a novel organic compound.

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